3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with a phenyl group and a 4-methylphenyl group attached to the pyrazole and quinoline rings, respectively.
Mechanism of Action
Target of Action
It’s known that pyrazole-bearing compounds, which include this compound, have shown potent antileishmanial and antimalarial activities . This suggests that the compound may target specific proteins or enzymes in Leishmania and Plasmodium species, the causative agents of leishmaniasis and malaria respectively .
Mode of Action
It’s known that quinoline and its derivatives, which include this compound, can interact with dna and proteins, disrupting their normal functions
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it’s likely that the compound interferes with essential biochemical pathways in leishmania and plasmodium species .
Result of Action
Given its antileishmanial and antimalarial activities, it’s likely that the compound induces cytotoxic effects in leishmania and plasmodium species, leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methylphenylhydrazine with 2-phenylquinoline-3-carbaldehyde in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction conditions typically involve heating the reaction mixture at elevated temperatures for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and other green chemistry approaches can also be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazoloquinoline derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used as a building block for the development of new materials.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new pharmaceuticals, agrochemicals, and other industrial products .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-containing heterocyclic compound with various biological activities.
Pyrazole: A five-membered ring containing two nitrogen atoms, known for its diverse pharmacological properties.
Quinazoline: A bicyclic compound with a wide range of therapeutic applications.
Uniqueness
3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its fused pyrazole-quinoline structure, which imparts distinct biological activities and chemical properties. The presence of both phenyl and 4-methylphenyl groups further enhances its potential as a versatile bioactive molecule .
Properties
IUPAC Name |
3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3/c1-16-11-13-17(14-12-16)22-20-15-24-21-10-6-5-9-19(21)23(20)26(25-22)18-7-3-2-4-8-18/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDYEAGPYBHQJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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